![molecular formula C31H38O11 B194028 Baccatin III CAS No. 27548-93-2](/img/structure/B194028.png)
Baccatin III
Overview
Description
Baccatin III is an isolate from the yew tree (Genera Taxus) and is a precursor to the anti-cancer drug paclitaxel (Taxol) . It is an important intermediate in the synthesis of clinically important anticancer drug Taxol .
Synthesis Analysis
This compound is synthesized from 10-deacetylthis compound by the enzyme 10-deacetylthis compound-10-β-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-deacetylthis compound . The recombinant DBAT (rDBAT) was immobilized by cross-linked enzyme aggregates (CLEAs) to optimize the enzyme recovery .Molecular Structure Analysis
The molecular formula of this compound is C31H38O11 . The structure of this compound is extremely complex, with highly oxidized, intricate bridged rings and 11 stereocenters .Chemical Reactions Analysis
The concentration of this compound produced by CLEAs-rDBAT was analyzed by HPLC–UV on a Techcomp HPLC system LC2000 .Physical And Chemical Properties Analysis
This compound has a molar mass of 586.62677 Da and a melting point of 229 to 234 °C . Its storage temperature is -20°C for the powder form and it can be stored for 3 years .Scientific Research Applications
Immune Adjuvant and Antitumor Activity : Baccatin III demonstrates immune adjuvant activity, enhancing the expression of MHC II molecules and allostimulatory activity in dendritic cells. It also boosts the production of OVA-specific IgG and exhibits synergy with gemcitabine in inhibiting tumor growth and reducing myeloid derived suppressor cells in mammary carcinoma models (Kim et al., 2011).
Enzymatic Synthesis : An enzymatic process has been developed for converting 10-deacetylthis compound to this compound, highlighting its potential in the semi-synthesis of paclitaxel and analogs (Patel, Banerjee, & Nanduri, 2000).
Cytotoxic Properties Against Cancer Cell Lines : Enzymatically synthesized this compound has been evaluated for its cytotoxic properties against various human cancer cell lines, showing significant activity and potential as a precursor for taxol synthesis (Sah, Kumari, Subban, & Chelliah, 2020).
Enhancement of MHC-Restricted Antigen Presentation in Dendritic Cells : this compound is shown to enhance both class I- and class II-restricted antigen presentation in dendritic cells, suggesting immunomodulatory activities that could be beneficial in therapeutic settings (Lee et al., 2011).
Cytotoxic Mechanism : this compound induces G2 + M phase cell cycle arrest and inhibits tubulin polymerization, similar to colchicine, suggesting a distinct mechanism of antimitotic activity compared to taxol (Pengsuparp et al., 1996).
Taxol Biosynthesis and Genetic Engineering : Research has explored the genetic engineering of taxol biosynthetic genes in microorganisms to produce this compound, an approach that could potentially improve the availability of this valuable compound (DeJong et al., 2006).
Immunomodulatory Activity in Tumor-Bearing Mice : this compound shows anti-tumor immunomodulatory activity in low doses, reducing tumor progression by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (Lee et al., 2014).
Mechanism of Action
Target of Action
Baccatin III is a crucial precursor in the biosynthesis pathway of the anticancer drug paclitaxel . The primary target of this compound is the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylthis compound into this compound . This enzyme plays a vital role in the biosynthesis of paclitaxel .
Mode of Action
This compound interacts with its target, the enzyme DBAT, to form the core structure of paclitaxel . This interaction involves the acetylation of 10-deacetylthis compound at the 10-OH position, leading to the formation of this compound . This process is a key step in the biosynthesis of paclitaxel .
Biochemical Pathways
The biosynthesis of this compound is a part of the larger paclitaxel biosynthesis pathway . The conversion of 10-deacetylthis compound to this compound by DBAT is a critical step in this pathway . The resulting this compound serves as the core structure for the subsequent synthesis of paclitaxel .
Pharmacokinetics
It is known that this compound is a precursor to paclitaxel, and the pharmacokinetics of paclitaxel have been extensively studied . The bioavailability of this compound would be largely determined by its conversion to paclitaxel and the subsequent absorption, distribution, metabolism, and excretion (ADME) properties of paclitaxel .
Result of Action
The primary result of this compound’s action is the formation of paclitaxel, a potent anticancer drug . Paclitaxel has been shown to be effective against various cancer cell lines . Therefore, the action of this compound indirectly leads to the inhibition of cancer cell growth .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound through the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis has been shown to be influenced by the supply of glycerol and slightly acidic conditions with a low temperature . These factors can affect the catalysis of the recombinant DBAT strain, thereby influencing the production of this compound .
Safety and Hazards
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMSOCFBDVBLFW-VHLOTGQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029474 | |
Record name | Baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27548-93-2 | |
Record name | Baccatin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baccatin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Baccatin III | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACCATIN III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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